molecular formula C20H28N4O4S B2482686 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-11-9

5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2482686
CAS RN: 899748-11-9
M. Wt: 420.53
InChI Key: PKIWTRKAJQMJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a morpholino group, which is a common motif in organic chemistry and often used as a protecting group for amines . The compound also contains a thioether group, which is characterized by the presence of a sulfur atom connected by single bonds to two organic groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the morpholino group, and the addition of the thioether group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with various substituents attached at different positions. The morpholino group would likely contribute to the polarity of the molecule, while the thioether group could potentially participate in various chemical reactions .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would likely be influenced by the presence of the morpholino and thioether groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Researchers have tested it against several cancer cell lines, including human gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . Further investigations into its mechanism of action and potential clinical applications are warranted.

Anti-Inflammatory Properties

Lipid mediators play a crucial role in inflammation. This compound may modulate pro-inflammatory signal transduction pathways, such as the nuclear factor κB (NF-κB) pathway . Understanding its impact on inflammation could lead to novel therapeutic strategies.

Inhibition of TrmD Enzyme

The compound’s derivatives have been studied as inhibitors for the TrmD enzyme isolated from Haemophilus influenzae . TrmD is involved in tRNA modification, making this finding relevant for antimicrobial drug development.

PI3K Inhibition

Recent work synthesized 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives as PI3K inhibitors. These compounds were evaluated against various PI3K isomers (α, β, and γ) and demonstrated anticancer activity . Their potential in targeted cancer therapy merits further exploration.

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-6-7-14-8-21-18-16(19(26)23(5)20(27)22(18)4)17(14)29-11-15(25)24-9-12(2)28-13(3)10-24/h8,12-13H,6-7,9-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIWTRKAJQMJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C2C(=C1SCC(=O)N3CC(OC(C3)C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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